N-(4-Bromophenyl)maleimide
Overview
Description
N-(4-Bromophenyl)maleimide is an organic compound with the chemical formula C10H6BrNO2. It is a white crystalline solid with a specific smell. This compound is a derivative of maleimide, where the maleimide ring is substituted with a 4-bromophenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
N-(4-Bromophenyl)maleimide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
N-(4-Bromophenyl)maleimide primarily targets enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . These enzymes are crucial for the growth and survival of microorganisms .
Mode of Action
The compound interacts with its targets by selectively derivatizing thiols . This interaction is facilitated by the use of C-14 labeled N-para-bromophenylmaleimide .
Biochemical Pathways
this compound affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Pharmacokinetics
The compound’s molecular weight is 252064 Da , which may influence its bioavailability.
Result of Action
It is known that the compound has antimicrobial properties , and its interaction with enzymes can disrupt the normal functioning of microorganisms .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(4-Bromophenyl)maleimide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as β(1,3)glucan synthase, which is involved in the biosynthesis of fungal cell walls . This inhibition is primarily due to the compound’s reactivity with cysteinyl residues in the enzyme’s active site. Additionally, this compound has been found to interact with protein kinases, which are crucial for intracellular signaling pathways . These interactions can modulate the activity of the enzymes and affect various cellular processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It has been observed to exhibit cytostatic activity, meaning it can inhibit cell growth and proliferation . This effect is particularly pronounced in cancer cells, where the compound can interfere with cell signaling pathways and gene expression. This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These changes can lead to disruptions in cellular homeostasis and affect overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s reactivity with cysteinyl residues in enzyme active sites allows it to form covalent bonds with these residues, leading to enzyme inhibition . In the case of protein kinases, this compound can modulate their activity by affecting the phosphorylation of target proteins . These interactions can result in changes in gene expression and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained inhibition of enzyme activity and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and cytostatic activity . At higher doses, this compound can become toxic and cause adverse effects. These toxic effects may include damage to tissues and organs, as well as disruptions in normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect the biosynthesis of chitin and β(1,3)glucan, which are essential components of fungal cell walls . Additionally, this compound can influence metabolic flux and alter the levels of metabolites within cells. These changes can impact overall cellular metabolism and affect the cell’s ability to maintain homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also influence its biological activity and effectiveness. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, this compound may accumulate in the nucleus, where it can affect gene expression, or in the cytoplasm, where it can interact with enzymes and other proteins. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromophenyl)maleimide can be synthesized through several methods. One common method involves the reaction of maleic anhydride with 4-bromoaniline to form N-(4-bromophenyl)maleamic acid. This intermediate is then cyclized to form this compound. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as acetic anhydride and anhydrous sodium acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)maleimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Addition Reactions: The double bonds in the maleimide ring can participate in addition reactions with nucleophiles and electrophiles.
Polymerization Reactions: this compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used. The reactions are often conducted at low temperatures to control the reactivity.
Polymerization Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include N-(4-substituted phenyl)maleimides with various functional groups.
Addition Reactions: Products include adducts with nucleophiles and electrophiles.
Polymerization Reactions: Products include homopolymers and copolymers with unique mechanical and thermal properties.
Comparison with Similar Compounds
N-(4-Bromophenyl)maleimide is similar to other N-substituted maleimides, such as N-phenylmaleimide and N-ethylmaleimide. its unique 4-bromophenyl substitution imparts distinct reactivity and properties. For example:
N-Phenylmaleimide: Lacks the bromine atom, resulting in different reactivity in substitution reactions.
N-Ethylmaleimide: Contains an ethyl group instead of a 4-bromophenyl group, affecting its solubility and reactivity.
These differences make this compound a valuable compound for specific applications where its unique reactivity and properties are advantageous .
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECSFBYOMHWJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158373 | |
Record name | N-(4-Bromophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-67-1 | |
Record name | N-(4-Bromophenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Bromophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Bromophenyl)maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of NBPMI?
A1: NBPMI consists of a maleimide ring substituted with a 4-bromophenyl group at the nitrogen atom. Here's a breakdown:
- Spectroscopic Data: The presence of specific functional groups is confirmed through spectroscopic methods:
- IR Spectroscopy: Characteristic bands for C=O stretching (imide), C=C stretching (aromatic and maleimide), C-H stretching (aromatic), and C-Br stretching are observed. []
- NMR Spectroscopy: Proton and carbon NMR spectra provide detailed information about the chemical environment and arrangement of atoms within the molecule. []
Q2: How does NBPMI contribute to the properties of polymers it forms?
A: NBPMI is known to enhance the thermal stability of polymers. For instance, when copolymerized with acrylonitrile, the resulting material exhibits a higher thermal stability compared to pure polyacrylonitrile. The glass transition temperature (Tg) of these copolymers also increases significantly with the incorporation of NBPMI. [] Similar improvements in thermal stability have been observed in copolymers of NBPMI with alkyl methacrylates. []
Q3: What is the significance of monomer reactivity ratios in NBPMI copolymerization?
A: Monomer reactivity ratios are essential parameters in copolymerization reactions as they dictate the composition and, consequently, the properties of the resulting copolymer. Studies have determined the reactivity ratios of NBPMI with various monomers like styrene, methyl acrylate, methyl methacrylate, and acrylonitrile. [, , , ] For instance, NBPMI exhibits a strong tendency towards alternating copolymerization with styrene, meaning the two monomers prefer to add to the growing polymer chain in an alternating fashion. [] This behavior allows for fine-tuning the copolymer composition and properties.
Q4: Are there analytical methods to study NBPMI and its polymers?
A4: Yes, various analytical techniques are employed to characterize and quantify NBPMI and its copolymers. These include:
- Elemental Analysis: This method helps determine the copolymer composition by quantifying the elemental content of specific atoms, such as bromine, within the polymer structure. []
- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to evaluate the thermal stability of NBPMI copolymers by measuring their weight loss as a function of temperature. [, ]
- Spectroscopic Techniques: IR and NMR spectroscopy are utilized to confirm the presence of characteristic functional groups and analyze the structural features of both NBPMI and its copolymers. [, ]
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